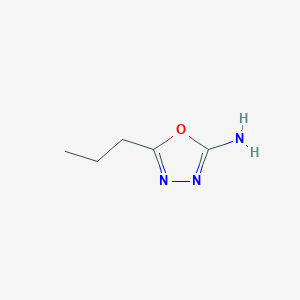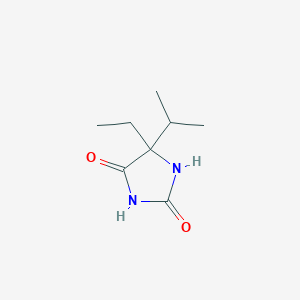
2-Hydroxy-2-(naphthalen-1-yl)propanoic acid
Description
“2-Hydroxy-2-(naphthalen-1-yl)propanoic acid” is a chemical compound with the molecular formula C13H12O3 . It is also known by other names such as “2-hydroxy-3-naphthalen-1-ylpropanoic acid” and "(2 S)-2-hydroxy-2-naphthalen-1-ylpropanoic acid" .
Synthesis Analysis
The synthesis of complex 2-hydroxy-1-naphthoic acids involves a four-step sequence. This includes Z-selective olefination of benzaldehyde derivatives with a novel dioxolenone-containing phenyl phosphonate reagent, followed by dioxolenone cleavage with alkaline trifluoroethanol and oxidative cyclization .Molecular Structure Analysis
The molecular structure of “2-Hydroxy-2-(naphthalen-1-yl)propanoic acid” consists of a naphthalene ring attached to a propanoic acid group with a hydroxyl group at the 2-position . The InChI representation of the molecule isInChI=1S/C13H12O3/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12,14H,8H2,(H,15,16) . Physical And Chemical Properties Analysis
The molecular weight of “2-Hydroxy-2-(naphthalen-1-yl)propanoic acid” is 216.23 g/mol . It has a complexity of 252 and a topological polar surface area of 57.5 Ų . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Fluorescence Derivatization in Biological Assays
3-(Naphthalen-1-ylamino)propanoic acid has been utilized as a fluorescent derivatizing reagent for amino acids. The amino acid derivatives created exhibit strong fluorescence, making them suitable for use in biological assays. The derivatives also display strong fluorescence in ethanol and water at physiological pH, with emission wavelengths favorable for such applications (Frade et al., 2007).
Crystal Structural Analysis
The crystal structure of similar compounds, like 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione, has been studied, showcasing the planarity of the naphthoquinone unit and the perpendicular nature of the propargyl group to the naphthalene ring system. This analysis contributes to a deeper understanding of the molecular configuration and potential applications of such compounds (Isidório Raquel Geralda et al., 2018).
Synthesis of Novel Derivatives
2-(3-(Naphthalen-2-yl)propanamido)cyclohex-1-enecarboxylic acid and its derivatives are known as hydroxyl-carboxylic acid (HCA) receptor agonists. Research has been conducted on designing and synthesizing novel aryl derivatives of 2-amidocyclohex-1-ene carboxylic acid to modulate the potency and selectivity of the HCA2 receptor activation. Such studies are crucial for the development of new therapeutic agents (Bobiļeva et al., 2014).
Perfumery Materials Synthesis
Compounds related to 2-Hydroxy-2-(naphthalen-1-yl)propanoic acid, like 2,4-dialkyl-2-cycloalkenyl-γ-butyrolactones, have been synthesized and are considered for use as perfumery materials. These compounds were obtained from related carboxylic acids and epoxides using lithium naphthalenide in the presence of diethylamine, demonstrating the compound's versatility and potential in various industrial applications (Fujita et al., 2007).
properties
IUPAC Name |
2-hydroxy-2-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-13(16,12(14)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-8,16H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASZMNCYHARHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286635 | |
| Record name | 2-hydroxy-2-(naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(naphthalen-1-yl)propanoic acid | |
CAS RN |
6341-58-8 | |
| Record name | α-Hydroxy-α-methyl-1-naphthaleneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6341-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-2-(1-naphthyl)propanoic acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-46723 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-2-(naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-2-(1-NAPHTHYL)PROPANOIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72E45H50XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)







